molecular formula C16H18N4S B5448388 3-isopropyl-6-(1,2,3,4-tetrahydronaphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-(1,2,3,4-tetrahydronaphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5448388
M. Wt: 298.4 g/mol
InChI Key: KEOXAMITMRGFAX-UHFFFAOYSA-N
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Description

The compound “3-isopropyl-6-(1,2,3,4-tetrahydronaphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several interesting substructures :

  • 1,2,3,4-Tetrahydronaphthalene : Also known as tetralin, is a partially hydrogenated derivative of naphthalene. It is a colorless liquid that is used as a hydrogen-donor solvent .
  • Triazole : A class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring. Triazoles have been found to show versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and thiadiazole rings would likely contribute to the compound’s ability to form hydrogen bonds and interact with various biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond donor and acceptor .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Triazoles are known to bind to a variety of enzymes and receptors, showing versatile biological activities .

Properties

IUPAC Name

3-propan-2-yl-6-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-10(2)14-17-18-16-20(14)19-15(21-16)13-8-7-11-5-3-4-6-12(11)9-13/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOXAMITMRGFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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